Triethyl(4-iodophenoxy)germane
CAS No.: 62299-65-4
Cat. No.: VC19472019
Molecular Formula: C12H19GeIO
Molecular Weight: 378.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62299-65-4 |
|---|---|
| Molecular Formula | C12H19GeIO |
| Molecular Weight | 378.81 g/mol |
| IUPAC Name | triethyl-(4-iodophenoxy)germane |
| Standard InChI | InChI=1S/C12H19GeIO/c1-4-13(5-2,6-3)15-12-9-7-11(14)8-10-12/h7-10H,4-6H2,1-3H3 |
| Standard InChI Key | QMSHBPZGRIBNIM-UHFFFAOYSA-N |
| Canonical SMILES | CC[Ge](CC)(CC)OC1=CC=C(C=C1)I |
Introduction
Structural and Molecular Characteristics
Triethyl(4-iodophenoxy)germane has the molecular formula C₁₂H₁₉GeIO and a molecular weight of 430.86 g/mol . The germanium atom adopts a tetrahedral geometry, coordinating three ethyl groups and one 4-iodophenoxy ligand (Fig. 1). The iodine atom at the para position of the phenyl ring enhances electrophilicity, enabling selective functionalization.
Table 1. Key Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 62299-65-4 | |
| Molecular Formula | C₁₂H₁₉GeIO | |
| Molecular Weight | 430.86 g/mol | |
| Geometry | Tetrahedral at Ge |
Synthesis and Functionalization
Direct C-H Germylation
The compound is synthesized via base-mediated C-H germylation of 4-iodophenol using lithium tetramethylpiperidide (LiTMP) and triethylgermanium chloride (Et₃GeCl) . This one-pot reaction proceeds at room temperature, offering high efficiency and functional group tolerance:
Table 2. Optimized Reaction Conditions
Halogenation and Cross-Coupling
The iodine substituent enables further transformations:
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Bromination/Iodination: Electrophilic halogenation with N-bromosuccinimide (NBS) or iodine monochloride (ICl) selectively replaces the iodine, yielding dihalogenated derivatives .
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Gold-Catalyzed Cross-Coupling: The Ge–C bond undergoes oxidative addition with Au(III) catalysts, enabling biaryl synthesis at room temperature .
Physicochemical Properties
Triethyl(4-iodophenoxy)germane exhibits:
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Thermal Stability: Decomposes above 200°C without melting, consistent with strong Ge–O and Ge–C bonds .
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Solubility: Miscible in polar aprotic solvents (e.g., THF, DMSO) but insoluble in water .
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Air/Moisture Stability: Unlike aryl stannanes, it resists hydrolysis under ambient conditions, facilitating handling .
Applications in Organic Synthesis
Orthogonal Cross-Coupling
The compound’s low bond dissociation energy (BDE) for the Ge–C bond (~70 kcal/mol) enables selective activation in the presence of traditional coupling partners (e.g., aryl boronic esters or silanes) . In gold-catalyzed reactions, it achieves >90% yields in biaryl couplings, outperforming silicon analogs due to lower distortion energies .
Table 3. Comparison with Aryl Silanes
| Property | Aryl Germanes | Aryl Silanes |
|---|---|---|
| BDE (kcal/mol) | ~70 | ~85 |
| Activation Energy | 28.7 | 51.7 |
| Reaction Time (70°C) | 2 h | 12 h |
Halogenation for Drug Discovery
The iodine substituent serves as a handle for radiolabeling or late-stage functionalization. For example, it undergoes Ullmann-type couplings with amines or azides to generate pharmacophores .
Stability and Toxicity Profile
Triethyl(4-iodophenoxy)germane is non-toxic and environmentally benign compared to tin analogs . Its stability in air and moisture reduces storage constraints, though prolonged exposure to strong acids or bases should be avoided .
Future Directions
Research priorities include:
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